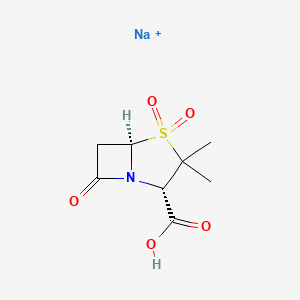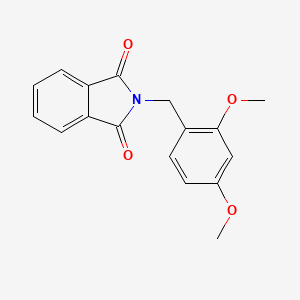
Sulbactam sodium (Unasyn)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulbactam sodium, marketed under the brand name Unasyn, is a beta-lactamase inhibitor used in combination with beta-lactam antibiotics like ampicillin. It is primarily used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Sulbactam sodium enhances the efficacy of beta-lactam antibiotics by inhibiting the enzyme beta-lactamase, which bacteria produce to resist these antibiotics .
Méthodes De Préparation
Sulbactam sodium is synthesized from the basic penicillin nucleusThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial production methods for sulbactam sodium involve large-scale synthesis in pharmaceutical manufacturing facilities. The process includes the purification and crystallization of the compound to achieve the desired purity and potency. The final product is then formulated into a dry powder for reconstitution, which is freely soluble in aqueous diluents .
Analyse Des Réactions Chimiques
Sulbactam sodium undergoes various chemical reactions, including:
Oxidation: Sulbactam sodium can be oxidized to form sulbactam sulfone.
Reduction: It can be reduced to its corresponding penicillanic acid derivative.
Substitution: Sulbactam sodium can undergo substitution reactions where the sodium ion is replaced by other cations.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The major products formed from these reactions include sulbactam sulfone, penicillanic acid derivatives, and substituted sulbactam compounds .
Applications De Recherche Scientifique
Sulbactam sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-lactamase inhibition and the synthesis of beta-lactam antibiotics.
Biology: Sulbactam sodium is used in microbiological studies to understand bacterial resistance mechanisms and the role of beta-lactamase enzymes.
Medicine: It is widely used in clinical settings to treat infections caused by beta-lactamase-producing bacteria. .
Industry: Sulbactam sodium is used in the pharmaceutical industry for the production of combination antibiotic therapies like Unasyn
Mécanisme D'action
Sulbactam sodium exerts its effects by inhibiting the enzyme beta-lactamase, which bacteria produce to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam sodium prevents the hydrolysis of the beta-lactam ring, allowing the antibiotic to remain effective. The molecular targets of sulbactam sodium include penicillin-binding proteins (PBPs) on the bacterial cell wall, which are essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Sulbactam sodium is unique among beta-lactamase inhibitors due to its broad spectrum of activity and its ability to enhance the efficacy of a wide range of beta-lactam antibiotics. Similar compounds include:
Clavulanic acid: Another beta-lactamase inhibitor with a similar mechanism of action but different chemical structure.
Tazobactam: A beta-lactamase inhibitor often used in combination with piperacillin.
Avibactam: A non-beta-lactam beta-lactamase inhibitor used in combination with ceftazidime.
Sulbactam sodium is distinguished by its effectiveness against a broader range of beta-lactamase-producing bacteria and its use in combination with ampicillin .
Propriétés
Formule moléculaire |
C8H11NNaO5S+ |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/t5-,6+;/m1./s1 |
Clé InChI |
NKZMPZCWBSWAOX-IBTYICNHSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)


![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)


![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)




![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
